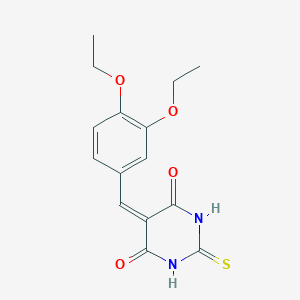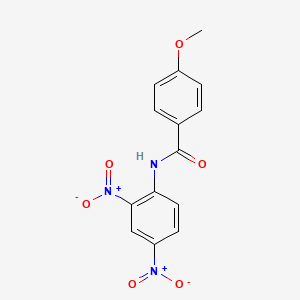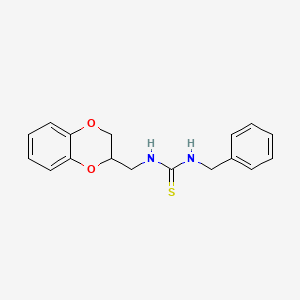
5-(3,4-diethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-diethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as DTPD, is a compound that has gained significant attention in scientific research. DTPD is a member of the pyrimidine family and has a unique structure that has been found to have potential applications in various fields, including medicine, agriculture, and material science. In
Mecanismo De Acción
The mechanism of action of DTPD varies depending on its application. In cancer cells, DTPD induces apoptosis by activating the caspase pathway and inhibiting the NF-κB pathway. Inhibition of the NF-κB pathway leads to the downregulation of pro-inflammatory cytokines and chemokines, which contribute to the anti-inflammatory properties of DTPD. Inhibition of viral replication is achieved by disrupting the viral envelope and inhibiting the viral polymerase. In agriculture, DTPD acts as a fungicide and insecticide by disrupting the cell membrane of the pathogen or pest.
Biochemical and Physiological Effects
DTPD has been found to have minimal toxicity and side effects in various studies. In vitro studies have shown that DTPD has a low cytotoxicity profile and does not affect the viability of normal cells. In vivo studies have shown that DTPD has a good safety profile and does not cause any significant changes in body weight, organ weight, or hematological parameters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DTPD in lab experiments include its broad-spectrum activity, low toxicity profile, and well-established synthesis method. However, the limitations of using DTPD include its limited solubility in water and its instability in acidic conditions.
Direcciones Futuras
There are several future directions for the research and development of DTPD. In medicine, further studies are needed to explore the potential of DTPD as a therapeutic agent for various diseases, including cancer and viral infections. In agriculture, the development of DTPD-based formulations with improved efficacy and stability is needed. In material science, the synthesis of novel metal complexes using DTPD as a precursor is an area of interest. Overall, the unique structure and properties of DTPD make it a promising compound for further research and development.
Conclusion
In conclusion, 5-(3,4-diethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a compound with potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DTPD have been discussed in this paper. Further research and development of DTPD are needed to fully explore its potential in various applications.
Métodos De Síntesis
DTPD can be synthesized through a multi-step process involving the condensation of 3,4-diethoxybenzaldehyde and thiosemicarbazide, followed by cyclization and oxidation. The synthesis of DTPD has been well established, and the compound can be obtained in high yield and purity.
Aplicaciones Científicas De Investigación
DTPD has been extensively studied for its potential applications in various fields. In medicine, DTPD has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. DTPD has also been found to inhibit the replication of the influenza virus and herpes simplex virus. In agriculture, DTPD has been used as a fungicide and insecticide due to its broad-spectrum activity against various pathogens. In material science, DTPD has been used as a precursor for the synthesis of metal complexes and as a fluorescent probe.
Propiedades
IUPAC Name |
5-[(3,4-diethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-20-11-6-5-9(8-12(11)21-4-2)7-10-13(18)16-15(22)17-14(10)19/h5-8H,3-4H2,1-2H3,(H2,16,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXDWRYLTKRQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4989467.png)
![disodium 1,1'-dioxo-5,5a-dihydro-1H,1'H-2,2'-binaphtho[2,1-b]thiophene-7,7'-disulfonate](/img/structure/B4989470.png)
![N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4989478.png)

![1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine)](/img/structure/B4989491.png)
![3-[5-(2,5-dichlorophenyl)-2-furyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4989497.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B4989504.png)
![N-[(butylamino)carbonyl]-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4989511.png)

![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4989522.png)
![5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4989535.png)